Structural Differentiation from Parent API
Idebenone Impurity A is the monomethoxy (desmethyl) congener of the parent drug Idebenone, possessing a single methoxy group at the C-5 position on the quinoid ring versus two methoxy groups (C-5 and C-6) in Idebenone. This structural difference yields a molecular formula of C18H28O4 (MW 308.41 g/mol) compared to Idebenone's C19H30O5 (MW 338.44 g/mol) — a net mass difference of 30.03 Da [1]. The absence of one methoxy substituent reduces the reversed-phase HPLC retention of Impurity A relative to the more lipophilic parent compound on a Zorbax SB C18 stationary phase, enabling baseline-resolved chromatographic separation critical for accurate quantification in API release testing [2]. The monomethoxy structure is confirmed by comprehensive analytical characterization including 1H-NMR, MS (m/z 308.2 [M]+), and HPLC purity analysis, as provided in the COA accompanying certified reference standards [1].
| Evidence Dimension | Molecular identity — formula, molecular weight, methoxy substitution pattern, and reversed-phase HPLC retention behavior |
|---|---|
| Target Compound Data | Idebenone Impurity A: C18H28O4, MW 308.41 g/mol, 1 × methoxy (C-5 position), predicted logP lower than parent; IUPAC: 2-(10-hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
| Comparator Or Baseline | Idebenone (parent API): C19H30O5, MW 338.44 g/mol, 2 × methoxy (C-5 and C-6 positions); IUPAC: 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
| Quantified Difference | ΔMW = 30.03 Da (one fewer OCH3 group; one fewer carbon and two fewer hydrogen atoms, plus one additional oxygen in the comparator); Δ molecular formula = CH2O; distinct reversed-phase HPLC retention provides baseline resolution on Zorbax SB C18 column at 215 nm detection [2] |
| Conditions | Structural characterization by 1H-NMR, MS, and HPLC (SynZeal COA); chromatographic separation on Zorbax SB C18 stationary phase with water-acetonitrile-trifluoroacetic acid gradient elution at 1.0 mL/min flow rate, 215 nm detection wavelength [1][2] |
Why This Matters
This structural distinction is the molecular basis for why Idebenone Impurity A cannot be substituted by the parent API or any other in-class impurity as a reference standard — only the structurally authentic compound produces the correct retention time, mass spectrum, and NMR signature required for validated impurity identification and quantification.
- [1] SynZeal Research. Idebenone Impurity A Product Page. CAS 116460-82-3, SZ Cat No. SZ-I079006. Chemical name: 2-(10-hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione. Mol.F.: C18H28O4, Mol.Wt.: 308.4. Supplied with detailed characterization data (COA) compliant with regulatory guidelines. View Source
- [2] Thiyagarajan T, Narayana Rao KMV, Pappureddy SB, Nasser JA, Balakumaran K. Development and validation of stability indicating method for the quantification of Idebenone and its impurities. J Chem Pharm Res. 2010;2(3):356-366. RP-LC method on Zorbax SB C18; detection limit <75 ng/mL; gradient: water-acetonitrile-trifluoroacetic acid; flow 1.0 mL/min; detection at 215 nm; validated per ICH requirements. View Source
